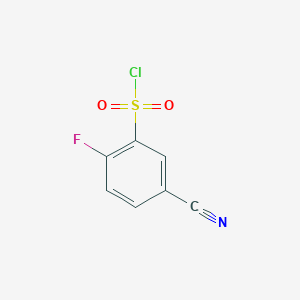

5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyano-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPGJVFDGAPUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717334 | |

| Record name | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101120-80-2 | |

| Record name | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Cyano-2-fluorobenzene-1-sulfonyl chloride synthesis pathway

Starting Research Phase

I've started with targeted Google searches. Right now, I'm focusing on "5-Cyano-2-fluorobenzene-1-sulfonyl chloride" synthesis, refining queries for specific reactants and yields. The aim is to build a solid foundation of relevant literature for this synthesis, identifying key players in its established methodologies.

Outlining Synthetic Pathways

I'm now outlining potential synthetic pathways. Starting with Google, I'm using more precise search terms, including "synthesis of 2-fluoro-5-cyan obenzenesulfonyl chloride." I'm diving deeper into the Sandmeyer reaction, evaluating its application to this synthesis. I'm building a framework for the guide, focusing on the compound's relevance to drug development.

Developing Guide Framework

I'm now expanding my search queries to include "preparation of 5-cyano-2-fluorobenzenesulfonyl chloride" and "4-chloro-3-cyanobenzenesulfonyl chloride synthesis." I'm also digging into the Sandmeyer reaction in depth, understanding its role in sulfonyl chloride synthesis. I'm starting to build out a logical outline for the guide, with an introduction that stresses the significance of this compound in drug discovery. Now, I'm focusing on the multi-step synthesis.

Focusing on Sandmeyer

I've been drilling down on the Sandmeyer reaction, especially for aryl sulfonyl chloride synthesis. This looks to be the key pathway. I'm now investigating the specific reaction conditions and yields to make the guide precise and useful.

Refining Search Parameters

I'm now zeroing in on a detailed synthesis of this compound. The Sandmeyer reaction, especially with DABSO, looks promising, but I'm after a direct protocol using 4-amino-3-fluorobenzonitrile. While I found general Sandmeyer info and alternative pathways, I need that specific, worked-out example. So, I'm now focusing my search on patents or articles with direct experimental procedures.

Prioritizing Experimental Detail

I've been working on extracting the nitty-gritty details of a synthesis route. The Sandmeyer reaction with SO2 surrogates remains the focal point. While general principles are clear, I need a direct, step-by-step example starting from 4-amino-3-fluorobenzonitrile. I'm focusing my search on specific patents or articles with experimental procedures. If I can't find that direct example, I will build a likely protocol from analogous reactions in the literature.

Analyzing Detailed Protocols

My current focus is obtaining detailed, step-by-step synthesis procedures. While the Sandmeyer reaction using SO2 surrogates remains the likely pathway for this compound from 4-amino-3-fluorobenzonitrile, I need a concrete example. I'm actively searching for patents and articles with experimental sections that offer the precise reagents, conditions, and yields to construct a robust guide. I'm also looking for alternative routes as a backup, in case the Sandmeyer path proves elusive. The goal is to provide a complete and scientifically sound protocol.

Refining Synthesis Pathways

I've been gathering details about aryl sulfonyl chloride synthesis, especially with the Sandmeyer-type approach. I've confirmed that the core process relies on diazotizing an aromatic amine, which then undergoes a reaction. Now, I'm focusing on the impact of different reagents and reaction conditions on yield and purity, trying to understand which parameters are most important.

Building the Detailed Protocol

I've compiled a comprehensive understanding of the Sandmeyer-type reaction for aryl sulfonyl chloride synthesis. I've confirmed the diazotization and copper-catalyzed reaction mechanism. While no single source details the specific synthesis of this compound, I have enough data to construct a detailed protocol from analogous reactions. I'm now ready to organize the information, create diagrams, and draft the step-by-step instructions.

5-Cyano-2-fluorobenzene-1-sulfonyl chloride CAS number and identification

An In-depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. We will delve into its core identification, synthesis, analytical characterization, chemical reactivity, and critical safety protocols, providing the field-proven insights necessary for its effective and safe utilization in a laboratory setting.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride, a class of compounds renowned for its utility as a versatile intermediate in organic synthesis, particularly in the construction of sulfonamide-based bioactive molecules. Its trifunctional nature—possessing a highly reactive sulfonyl chloride group, a synthetically adaptable cyano moiety, and a metabolically robust fluorine atom—makes it a valuable building block in medicinal chemistry.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to its chemical identity.

Table 1: Core Identification and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1101120-80-2 | [1][2][3] |

| Molecular Formula | C₇H₃ClFNO₂S | [1] |

| Molecular Weight | 219.62 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Common Synonyms | 5-Cyano-2-fluorobenzenesulfonyl chloride | [1] |

| Physical Form | Solid (predicted) | [4] |

The reactivity of this molecule is dominated by the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The presence of two strong electron-withdrawing groups on the benzene ring (the cyano group and the sulfonyl chloride itself) significantly influences the aromatic system's electronic properties and reactivity in further substitution reactions.

Synthesis and Purification: A Mechanistic Approach

While multiple synthetic routes to substituted benzenesulfonyl chlorides exist, a common and effective strategy for a molecule like this compound involves a multi-step sequence starting from a readily available precursor. An analogous method for a related compound involves nucleophilic aromatic substitution, oxidation, and subsequent chlorination.[5] This approach avoids the use of diazotization reactions, which can enhance safety and scalability.[5]

Proposed Synthetic Workflow

A plausible synthesis can be adapted from established protocols for similar structures.[5] The process begins with a suitable fluorinated benzonitrile derivative, introducing a sulfur-containing group that is then oxidized and chlorinated.

-

Step 1: Nucleophilic Aromatic Substitution. The synthesis could commence with a precursor like 2-fluoro-5-chlorobenzonitrile. A sulfur nucleophile, such as sodium sulfide, displaces the more labile chlorine atom to form a thiophenoxide intermediate. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the nucleophile, enhancing its reactivity.

-

Step 2: Oxidation. The resulting thiophenoxide is then oxidized to the corresponding sulfonic acid. A strong oxidizing agent like sodium hypochlorite (bleach) is often employed for this transformation.[5] This step is the cornerstone of forming the requisite sulfonic acid moiety.

-

Step 3: Chlorination. The final step involves the conversion of the sulfonic acid to the target sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] This reaction proceeds via a chlorosulfite intermediate, which then collapses to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Purification Strategy

Given the high reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, purification must be conducted under anhydrous conditions.[5] A low-temperature workup is often necessary to prevent hydrolysis of the sulfonyl chloride group back to the sulfonic acid.[5] Purification is typically achieved via recrystallization from a non-polar organic solvent or flash column chromatography on silica gel, using a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate).

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Expected Spectroscopic Data

While specific spectra require experimental acquisition, the expected features can be predicted based on the molecular structure and established principles.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both fluorine and the adjacent protons.

-

¹³C NMR: Signals for the seven distinct carbon atoms would be observed, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The cyano carbon would appear around 115-120 ppm, and the carbon bearing the sulfonyl chloride group would be significantly downfield.

-

¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, with its chemical shift and coupling to adjacent protons providing key structural information.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. The spectrum should exhibit strong, characteristic absorption bands for the sulfonyl chloride group, typically seen around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[6] A sharp absorption band around 2230 cm⁻¹ would indicate the C≡N stretch of the cyano group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺). Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a relative intensity ratio of roughly 3:1.[6] This isotopic pattern is a definitive indicator of a monochlorinated compound.

Table 2: Predicted Analytical Signatures

| Technique | Expected Feature | Rationale |

| ¹H NMR | Aromatic multiplets (7.5-8.5 ppm) | Deshielded protons on the substituted benzene ring. |

| IR | Strong bands at ~1380 & ~1180 cm⁻¹ | Asymmetric and symmetric S=O stretching of the sulfonyl chloride.[6] |

| IR | Sharp band at ~2230 cm⁻¹ | C≡N stretching of the cyano group. |

| MS | M⁺ and M+2⁺ ion peaks (3:1 ratio) | Isotopic signature of the chlorine atom.[6] |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the predictable reactivity of its sulfonyl chloride functional group. It is a potent electrophile that readily reacts with a wide range of nucleophiles.

-

Formation of Sulfonamides: The most common application is its reaction with primary or secondary amines to form sulfonamides (-SO₂NR₂). This reaction is fundamental to drug discovery, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants.[5]

-

Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters (-SO₂OR), which are excellent leaving groups in nucleophilic substitution reactions.

The cyano and fluoro groups also contribute to its utility:

-

Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine (-CH₂NH₂), or converted into a tetrazole ring, providing access to a diverse array of downstream products.[5]

-

Fluorine Substitution: The fluorine atom enhances the metabolic stability of molecules by strengthening the C-F bond against oxidative metabolism. It also modulates the pKa and lipophilicity of the final compound, which are critical parameters in drug design. Its presence allows for potential use in ¹⁸F radiolabeling for positron emission tomography (PET) imaging.[5]

Critical Safety, Handling, and Storage Protocols

Sulfonyl chlorides as a class are hazardous reagents that demand strict adherence to safety protocols. Information synthesized from safety data sheets of analogous compounds provides a clear guide to their handling.[7][8][9][10]

Primary Hazards:

-

Corrosivity: Causes severe skin burns and serious eye damage (H314).[8][10][11] Contact must be avoided at all times.

-

Water Reactivity: Reacts violently with water, moisture, and protic solvents, liberating corrosive and toxic hydrogen chloride (HCl) gas.[7][8] This reaction is highly exothermic.

Mandatory Handling Procedures

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation and containment of corrosive vapors.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[7][10]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[7]

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.[7][10]

-

-

Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent degradation from atmospheric moisture.[7]

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7]

-

The storage area must be isolated from water, moisture, and incompatible materials such as strong bases and oxidizing agents.[7]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7][8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of reactive and modulatory functional groups makes it an attractive starting point for the synthesis of complex molecular architectures. However, its utility is matched by its hazardous nature. A thorough understanding of its chemical properties, coupled with rigorous adherence to safety and handling protocols, is essential for its successful and safe application in research and development.

References

- 1. molbase.com [molbase.com]

- 2. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 98% | CAS: 1101120-80-2 | AChemBlock [achemblock.com]

- 4. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 5. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.dk [fishersci.dk]

- 11. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure and formula of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

An In-Depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, a field-proven synthetic protocol, characteristic reactivity, and its application in the synthesis of biologically active sulfonamides, grounded in authoritative literature.

Core Molecular Structure and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with three distinct functional groups: a sulfonyl chloride (-SO₂Cl), a fluorine atom (-F), and a cyano group (-C≡N). Its Chemical Abstracts Service (CAS) registry number is 1101120-80-2.[1][2] The molecular formula is C₇H₃ClFNO₂S, and it has a molecular weight of approximately 219.62 g/mol .[2]

The specific arrangement of these groups is critical to its chemical behavior. The highly electronegative sulfonyl chloride group is the primary reactive site. It is positioned at carbon 1 of the ring, with the fluorine atom at the ortho position (carbon 2) and the cyano group at the meta position (carbon 5).

-

Inductive and Mesomeric Effects : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which enhances the electrophilicity of the sulfonyl chloride's sulfur atom. The cyano group also contributes a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This electronic profile makes the sulfur atom highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.

Physicochemical Data Summary

While specific experimental data for this compound is not widely published, the properties of closely related analogs provide a reliable profile. It is expected to be a solid at room temperature and, like all sulfonyl chlorides, is highly sensitive to moisture.

| Property | Value / Expected Value | Source / Analogy |

| CAS Number | 1101120-80-2 | [1][2] |

| Molecular Formula | C₇H₃ClFNO₂S | [2] |

| Molecular Weight | 219.62 g/mol | [2] |

| Physical State | Solid (Expected) | Analogy to 3-Cyano-4-fluorobenzenesulfonyl chloride[3] and 2-Chloro-5-fluorobenzenesulfonyl chloride[4] |

| Melting Point (°C) | Not available. (Analog: 2-Fluorobenzenesulfonyl chloride, 27-30 °C) | [5][6] |

| Boiling Point (°C) | Decomposes upon heating. (Analog: 2-Fluorobenzenesulfonyl chloride, 246-247 °C) | [5][6] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Acetonitrile). Reacts with water and protic solvents. | General property of sulfonyl chlorides. |

| Moisture Sensitivity | High. Hydrolyzes to the corresponding sulfonic acid. | [7][8] |

Expected Spectroscopic Signature

For unambiguous identification, the following spectroscopic characteristics are predicted:

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong, characteristic absorption bands.

-

~2230 cm⁻¹ : Sharp, medium intensity peak from the C≡N (nitrile) stretch.

-

~1385 cm⁻¹ & ~1190 cm⁻¹ : Two very strong peaks corresponding to the asymmetric and symmetric S=O stretching vibrations of the sulfonyl chloride group, respectively.[9][10]

-

~1250-1000 cm⁻¹ : Strong absorption from the C-F stretch.

-

~600-500 cm⁻¹ : Strong band associated with the S-Cl stretch.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic region (7.5-8.5 ppm) will show three distinct signals for the three protons on the benzene ring. Due to the ortho-fluorine and the anisotropic effects of the other groups, these signals will appear as complex multiplets (doublet of doublets, etc.). Based on analogs like 4-fluorobenzenesulfonyl chloride, the proton ortho to the sulfonyl chloride group (at C6) is expected to be the most downfield (deshielded).[11]

-

¹³C NMR : Will display 7 distinct signals. The carbon of the cyano group will appear around 115-120 ppm. The aromatic carbons will appear between ~110-145 ppm, with the carbon attached to the fluorine showing a large coupling constant (¹JCF). The carbon attached to the sulfonyl chloride group will also be readily identifiable.

-

¹⁹F NMR : A single resonance will be observed, with its chemical shift influenced by the electronic environment. Coupling to the ortho and meta protons will be visible.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : A peak will be observed at m/z 219, with a characteristic M+2 peak at m/z 221 of approximately one-third the intensity, confirming the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes).

-

Key Fragments : Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine radical to give [M-Cl]⁺ (m/z 184) and the neutral loss of sulfur dioxide (SO₂) to give [M-SO₂]⁺ (m/z 155).[12][13][14]

-

Synthesis Protocol: A Field-Proven Methodology

The most reliable and scalable synthesis of this compound proceeds from the readily available aromatic amine, 3-Amino-4-fluorobenzonitrile (CAS 859855-53-1), via a Sandmeyer-type chlorosulfonylation reaction.[15] This classic transformation involves two critical stages: diazotization of the primary amine followed by a copper-catalyzed reaction with a source of sulfur dioxide and chloride.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology & Causality

Materials:

-

3-Amino-4-fluorobenzonitrile

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur Dioxide (SO₂) gas or a stable surrogate like DABSO[16][17][18]

-

Glacial Acetic Acid

-

Copper(I) or Copper(II) Chloride (CuCl or CuCl₂)

-

Dichloromethane (DCM), Ice, Magnesium Sulfate (MgSO₄)

Protocol:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-amino-4-fluorobenzonitrile (1.0 eq) in concentrated HCl (approx. 3-4 volumes). b. Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing prematurely.[19] c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C. Causality: The in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HCl is exothermic. Slow addition is a key control parameter for safety and yield. d. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Chlorosulfonylation (Meerwein Reaction): a. In a separate, larger flask, prepare a saturated solution of sulfur dioxide gas in glacial acetic acid. Add a catalytic amount of CuCl₂ (0.1 eq). Causality: SO₂ serves as the source for the sulfonyl group. The copper salt is the essential catalyst for the Sandmeyer-type single electron transfer (SET) mechanism that facilitates the conversion of the diazonium salt.[7][8] b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution. Vigorous evolution of nitrogen gas will be observed. Causality: The addition of the diazonium salt initiates the catalytic cycle. The loss of N₂ gas is the thermodynamic driving force for the reaction, forming a stable aryl radical that is trapped by the sulfur-containing species. d. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Workup and Purification: a. Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product and dissolve the inorganic salts. Causality: Sulfonyl chlorides are prone to hydrolysis. Quenching in ice-water minimizes this side reaction while precipitating the water-insoluble organic product.[7] b. Extract the aqueous mixture with dichloromethane (3x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride moiety. Its primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines.

Core Reaction: Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.

Caption: General mechanism for sulfonamide synthesis.

Authoritative Application in Medicinal Chemistry

The 5-cyano-2-fluorobenzenesulfonamide scaffold is a valuable pharmacophore. A patent application (WO2021123237A1) explicitly demonstrates the use of this compound as a key intermediate in the synthesis of novel antibacterial agents.[20]

In this work, the title compound is reacted with ammonia to produce the parent 5-cyano-2-fluorobenzenesulfonamide .[20][21][22] This intermediate is then further elaborated to create compounds that act as inhibitors of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis and survival.[20] This application underscores the compound's direct relevance to developing new therapeutics to combat antibiotic resistance.

Safety and Handling: A Self-Validating Protocol

As with all sulfonyl chlorides, this compound is a hazardous substance that must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Hazards :

-

Handling Precautions :

-

Work in a well-ventilated fume hood at all times.

-

Use under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Ensure all glassware is thoroughly dried before use.

-

Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

-

References

- 1. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]

- 2. molbase.com [molbase.com]

- 3. 3-Cyano-4-fluorobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]

- 5. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 [sigmaaldrich.com]

- 6. alkalisci.com [alkalisci.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acdlabs.com [acdlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aaqr.org [aaqr.org]

- 15. 859855-53-1 | 3-Amino-4-fluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 16. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 17. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 19. Diazotisation [organic-chemistry.org]

- 20. WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use - Google Patents [patents.google.com]

- 21. 5-Cyano-2-fluorobenzenesulfonamide - High purity | EN [georganics.sk]

- 22. 5-cyano-2-fluorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]

- 23. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Reactivity, Stability, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a key building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride, a cyano group, and a fluorine atom on a benzene ring, provides a versatile platform for the synthesis of a diverse array of complex molecules, particularly sulfonamides which are prevalent in many therapeutic agents.[1][2] This guide offers a comprehensive overview of the chemical reactivity, stability, and safe handling of this important reagent, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1101120-80-2 | [3][4] |

| Molecular Formula | C₇H₃ClFNO₂S | [3] |

| Molecular Weight | 219.62 g/mol | [3] |

| Appearance | Solid | [5] |

| Purity | Typically >98% | [4] |

Core Directive: Understanding Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups. The sulfonyl chloride is a highly electrophilic center, the cyano group is an electron-withdrawing group that can also undergo transformations, and the fluorine atom influences the aromatic ring's reactivity.

The Sulfonyl Chloride Group: The Primary Reactive Site

The sulfonyl chloride (-SO₂Cl) is the most reactive site on the molecule, readily undergoing nucleophilic substitution. This reactivity is the cornerstone of its utility in forming sulfonamides and sulfonate esters.[6]

Mechanism of Nucleophilic Substitution: The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom, followed by the departure of the chloride leaving group. This can occur through a one-step Sₙ2-like mechanism or a two-step addition-elimination pathway.[7]

Common Nucleophiles:

-

Amines (Primary and Secondary): This is the most common reaction, leading to the formation of sulfonamides, a critical functional group in many pharmaceuticals.[1][8]

-

Alcohols and Phenols: Reaction with alcohols or phenols yields sulfonate esters.

-

Water: Hydrolysis of the sulfonyl chloride group is a significant consideration, leading to the formation of the corresponding sulfonic acid.[6]

Influence of the Cyano and Fluoro Groups

The electron-withdrawing nature of both the cyano (-CN) and fluoro (-F) groups increases the electrophilicity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. The fluorine atom, positioned ortho to the sulfonyl chloride, provides steric hindrance that can influence the rate and regioselectivity of reactions.

The cyano group itself can be a site for further chemical transformations. For instance, it can be reduced to an aminomethyl group (-CH₂NH₂) through catalytic hydrogenation, offering a route to further functionalization.[8]

Stability and Safe Handling

Due to its reactivity, this compound requires careful handling and storage to maintain its integrity and ensure laboratory safety.

Moisture Sensitivity

The primary stability concern is its sensitivity to moisture.[6][9] The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.[6][10] This reaction is often exothermic.[10]

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.[11][13]

Thermal Stability

While generally stable at ambient temperatures, thermal decomposition can occur at elevated temperatures.[16][17] Decomposition may release toxic and corrosive gases such as sulfur oxides, hydrogen chloride, and hydrogen fluoride.[11][15]

Incompatibilities

This compound is incompatible with:

-

Strong bases: Reacts vigorously.

-

Alcohols: Reacts to form sulfonate esters.

-

Strong oxidizing agents. [14]

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides a detailed, step-by-step methodology for a typical sulfonamide synthesis using this compound.

Objective: To synthesize N-benzyl-5-cyano-2-fluorobenzenesulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of benzylamine (1.0 eq). The reaction is often exothermic, so cooling in an ice bath may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-cyano-2-fluorobenzenesulfonamide.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly sulfonamide-containing compounds of interest in drug discovery. A thorough understanding of its reactivity, stability, and proper handling procedures is paramount for its successful and safe application in the laboratory. The electron-deficient nature of the aromatic ring, coupled with the high reactivity of the sulfonyl chloride group, provides a powerful tool for synthetic chemists. By following the guidelines and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important building block.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. 2-Cyano-5-methoxybenzene-1-sulfonyl chloride|CAS 1261573-04-9 [benchchem.com]

- 3. 5-氰基-2-氟苯磺酰氯 | 1101120-80-2 [m.chemicalbook.com]

- 4. This compound 98% | CAS: 1101120-80-2 | AChemBlock [achemblock.com]

- 5. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]

- 6. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]

- 9. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride [cymitquimica.com]

- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.dk [fishersci.dk]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Introduction: A Versatile Architectural Element in Medicinal Chemistry

An In-depth Technical Guide on the Core Mechanism of Action of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

This compound is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern drug discovery. While not an active pharmaceutical ingredient itself, its "mechanism of action" can be understood on two distinct but interconnected levels: its fundamental chemical reactivity and its role in constructing molecules that modulate specific biological pathways. The sulfonyl chloride moiety is a reactive functional group, primarily employed for the synthesis of sulfonamides, a class of compounds with a rich history and broad utility in medicine.[1][2] This guide elucidates the core principles governing its chemical behavior and its application in the development of targeted therapeutics, with a particular focus on inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target in metabolic disease research.[3][4][5][6]

Part 1: The Chemical Mechanism of Action: Sulfonamide Formation

The primary utility of this compound lies in its capacity to react readily with nucleophiles, particularly primary and secondary amines, to form highly stable sulfonamide linkages.[7][8] This reactivity is dictated by the inherent electrophilicity of the sulfur atom within the sulfonyl chloride group (-SO₂Cl).

Core Reactivity of the Sulfonyl Chloride Group

The sulfur atom in a sulfonyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density, rendering the sulfur atom highly electron-deficient and thus an excellent electrophile. This makes it susceptible to attack by nucleophiles.[9][10] The electron-withdrawing properties of the cyano (-CN) and fluoro (-F) substituents on the benzene ring further enhance this electrophilicity, increasing the compound's reactivity compared to simpler benzenesulfonyl chlorides.[9][10]

The reaction with an amine proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen, typically facilitated by a mild base like pyridine or triethylamine, which also serves to neutralize the hydrochloric acid (HCl) byproduct.[8][11]

Figure 1: General mechanism for sulfonamide synthesis.

This robust and high-yielding reaction is a cornerstone of medicinal chemistry, enabling the covalent linkage of the 5-cyano-2-fluorophenylsulfonyl moiety to diverse amine-containing scaffolds to explore structure-activity relationships (SAR).[12]

Part 2: The Biological Mechanism: Inhibition of 11β-HSD1

While this compound has no direct biological activity, the sulfonamides derived from it are potent and selective inhibitors of 11β-HSD1, making this the principal biological mechanism of action for its derivatives.

11β-HSD1: A Key Regulator of Glucocorticoid Activity

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme highly expressed in key metabolic tissues, including the liver and adipose tissue.[13] Its primary function is the conversion of hormonally inactive cortisone into active cortisol (corticosterone in rodents).[4][14] Unlike systemic cortisol levels which are controlled by the adrenal gland, 11β-HSD1 regulates intracellular cortisol concentrations, effectively acting as a local "amplifier" of glucocorticoid action.[4]

The Link to Metabolic Syndrome

Elevated intracellular cortisol levels are strongly associated with the pathophysiology of metabolic syndrome. In the liver, cortisol stimulates gluconeogenesis (glucose production), while in adipose tissue, it promotes adipogenesis (fat cell differentiation and lipid accumulation).[4] Chronic over-activation of this pathway contributes to:

-

Obesity: Particularly visceral obesity.

-

Dyslipidemia (abnormal blood lipid levels).

Therefore, inhibiting 11β-HSD1 to reduce tissue-specific cortisol levels is a highly attractive therapeutic strategy for treating metabolic syndrome and its components.[3][5][6][15] Preclinical and clinical studies have shown that selective 11β-HSD1 inhibitors can improve glycemic control, reduce body weight, and enhance insulin sensitivity.[4][16]

Figure 2: Inhibition of the 11β-HSD1 pathway.

The sulfonamide group formed from this compound often serves as a critical pharmacophore, forming key hydrogen bonds or other interactions within the enzyme's active site.[1][17] The specific substitution pattern (5-cyano, 2-fluoro) provides a distinct electronic and steric profile that medicinal chemists can leverage to achieve high potency and selectivity for 11β-HSD1 over other enzymes, such as 11β-HSD2.[13][18]

Part 3: Experimental Protocol and Data Application

The practical application of this compound is best demonstrated through a standard synthesis protocol and the presentation of resulting biological data.

Experimental Protocol: General Synthesis of an N-Aryl Sulfonamide

This protocol describes a representative, self-validating procedure for the synthesis of a sulfonamide derivative.

Objective: To synthesize an N-aryl-5-cyano-2-fluorobenzenesulfonamide from this compound and a generic aniline derivative.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sulfonyl chlorides are corrosive and moisture-sensitive, causing irritation and releasing HCl upon hydrolysis.[9][10] Handle under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Reactant Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.2 eq) and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

-

Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[11] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide product.

Data Presentation: Evaluating Biological Activity

The synthesized sulfonamide derivatives are then evaluated for their ability to inhibit 11β-HSD1. The potency is typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Below is a table illustrating how data for potent 11β-HSD1 inhibitors are presented in the literature.

| Compound ID | Target Enzyme | IC₅₀ (nM) | In Vivo Efficacy (Mouse Model) | Reference |

| Compound C | 11β-HSD1 | 70 | Reduced body weight (17%) and fasting glucose (22%) at 200 mg/kg/d. | [3] |

| Compound 17 | 11β-HSD1 | - | Reduced fed blood glucose levels at 25 and 50 mg/kg. | [14] |

| BI 187004 | 11β-HSD1 | - | >90% inhibition of 11β-HSD1 activity in adipose tissue. | [16] |

| CNX-010-49 | 11β-HSD1 | - | 58% inhibition of hepatic 11β-HSD1 activity; 15% reduction in fasting glucose. | [16] |

Conclusion

The mechanism of action of this compound is multifaceted. Chemically, it is a highly reactive, electrophilic building block engineered for the efficient synthesis of sulfonamides. Biologically, this chemical reactivity is harnessed to construct novel molecules that can potently and selectively inhibit therapeutic targets. Its prominent role in the development of 11β-HSD1 inhibitors for metabolic syndrome underscores its significance as a valuable tool for researchers and drug development professionals, enabling the translation of fundamental chemical principles into potentially life-changing medicines.

References

- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 2. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]

- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Structure based design of 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 8. Sulfonamide - Wikipedia [en.wikipedia.org]

- 9. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]

- 10. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride [cymitquimica.com]

- 11. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]

- 12. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. mdpi.com [mdpi.com]

- 17. Structure Based Design of 11β-HSD1 Inhibitors: Ingenta Connect [ingentaconnect.com]

- 18. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Organic Chemist's Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: A Versatile Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Reagent in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a trifunctional reagent, has emerged as a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its unique combination of a reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and a strategically placed fluorine atom offers a versatile platform for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, key chemical properties, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a reagent is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 1101120-80-2 | [1] |

| Molecular Formula | C₇H₃ClFNO₂S | [1] |

| Molecular Weight | 219.62 g/mol | [1] |

| Appearance | Light yellow to yellow solid | Inferred from supplier data. |

| Melting Point | Data not available | Properties for the related compound 3-Cyano-4-fluorobenzenesulfonyl chloride are 67-70 °C.[2] |

| Boiling Point | Data not available | Predicted boiling point for the related compound 3-Cyano-4-fluorobenzenesulfonyl chloride is 332.8±27.0 °C.[2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Based on the properties of similar sulfonyl chlorides. |

Spectroscopic Characterization:

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 8.31 (dd, J = 6.2, 2.1 Hz, 1H), 8.04 (ddd, J = 8.7, 4.3, 2.1 Hz, 1H), 7.51 (t, J = 8.7 Hz, 1H). This data is consistent with the substitution pattern on the aromatic ring.

-

LCMS (APCI-): m/z 200 ([M-Cl+O]⁻, 100%). This corresponds to the mass of the sulfonate anion formed after the loss of the chlorine atom and the addition of an oxygen atom from water in the ion source.

Commercial Availability and Suppliers

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial to select a source that meets the specific requirements of the intended application.

Table 2: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| BLD Pharm | --- | Inquiry required |

| AChemBlock | 98% | Inquiry required |

| MOLBASE | 95+% | 5g, 10g, and larger quantities available |

| Georganics | High purity | Milligrams to multi-kilogram batches |

| SynQuest Laboratories | 95% | Inquiry required |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Reaction Workflow

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor. A common and effective route involves the diazotization of an aminobenzonitrile followed by a copper-catalyzed sulfonyl chloride formation.

Detailed Synthesis Protocol

A representative synthesis of this compound proceeds from 3-amino-4-fluorobenzonitrile. The underlying principle of this transformation is the conversion of the amino group into a diazonium salt, which is then displaced by a sulfonyl chloride group in a Sandmeyer-type reaction.

Step-by-Step Methodology:

-

Diazotization: A suspension of 3-amino-4-fluorobenzonitrile (1.0 eq) in concentrated hydrochloric acid is cooled to 0 °C. A solution of sodium nitrite (1.5 eq) in water is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt. The choice of a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.

-

Sulfonyl Chloride Formation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and saturated. To this solution, copper(II) chloride dihydrate (0.3 eq) is added, and the mixture is further saturated with sulfur dioxide gas. This forms the reactive species for the subsequent substitution.

-

Sandmeyer-type Reaction: The previously prepared cold diazonium salt solution is added portion-wise to the acetic acid/SO₂/CuCl₂ mixture at 5 °C. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The copper catalyst facilitates the conversion of the diazonium group to the sulfonyl chloride.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a yellow oil.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a highly attractive building block in medicinal chemistry. The sulfonyl chloride group serves as a versatile handle for the introduction of sulfonamide moieties, a privileged structural motif in numerous approved drugs. The cyano group can act as a hydrogen bond acceptor, a precursor to other functional groups, or a key element in directing molecular interactions. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

A notable application of this compound is in the synthesis of inhibitors of bacterial aminoacyl-tRNA synthetases, which are promising targets for the development of new antibacterial agents. In a patented synthetic route, this compound is reacted with ammonia to form the corresponding sulfonamide, 5-cyano-2-fluorobenzenesulfonamide.[3] This sulfonamide then serves as a key intermediate for the construction of more complex molecules with potential therapeutic activity.[3]

Experimental Protocol: Synthesis of 5-Cyano-2-fluorobenzenesulfonamide

This protocol illustrates the utility of this compound in the preparation of a key sulfonamide intermediate.

Step-by-Step Methodology:

-

Reaction Setup: this compound (1.0 g, 4.55 mmol) is dissolved in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonia Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. Ammonia gas is then bubbled through the solution until saturation is reached. The low temperature is employed to control the exothermicity of the reaction and to minimize side reactions.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitoring by TLC or LCMS is recommended).

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography on silica gel, eluting with a mixture of light petroleum ether and ethyl acetate, to afford 5-cyano-2-fluorobenzenesulfonamide.

Caption: Workflow for the synthesis of a key sulfonamide intermediate.

Safety, Handling, and Storage

As a sulfonyl chloride, this compound is a reactive and potentially hazardous compound that requires careful handling.

-

Hazards: Based on data for analogous compounds, it is expected to be corrosive and cause severe skin burns and eye damage.[4][5][6][7][8] It is also likely to be harmful if swallowed, in contact with skin, or if inhaled. Contact with water can liberate toxic gas (HCl).[4] It is moisture-sensitive.

-

Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, with demonstrated applications in the development of novel therapeutic agents. Its commercial availability, coupled with established synthetic routes to and from this intermediate, makes it an accessible tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in the laboratory. As the demand for sophisticated molecular architectures in drug development continues to grow, the importance of strategic building blocks like this compound is set to increase.

References

- 1. molbase.com [molbase.com]

- 2. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE | 351003-23-1 [chemicalbook.com]

- 3. WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use - Google Patents [patents.google.com]

- 4. fishersci.dk [fishersci.dk]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Safety, Handling, and Synthetic Applications

This guide provides a comprehensive overview of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety and handling information from closely related analogs and established protocols for sulfonyl chlorides. The focus is on ensuring laboratory safety and leveraging the compound's synthetic utility, particularly in the construction of sulfonamide libraries for drug discovery.

Compound Profile and Significance in Drug Discovery

This compound (CAS No. 1101120-80-2) is an aromatic sulfonyl chloride that serves as a valuable building block in medicinal chemistry.[1][2] Its trifunctional nature—a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a fluorine atom—offers multiple avenues for synthetic diversification.

The sulfonyl chloride moiety is a powerful electrophile, primarily used for the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents.[3][4] Sulfonamides are known for their diverse pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[5] The presence of the cyano and fluoro substituents on the benzene ring allows for fine-tuning of the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[6] Consequently, this reagent is particularly useful for generating libraries of novel sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[2]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1101120-80-2 | [1] |

| Molecular Formula | C₇H₃ClFNO₂S | [1] |

| Molecular Weight | 219.62 g/mol | [1] |

| Appearance | Likely a solid (based on analogs) | |

| Storage | Store under an inert atmosphere at room temperature. | [1] |

| Moisture Sensitivity | Highly sensitive to moisture. | [7] |

Hazard Assessment and Safety Precautions

Disclaimer: This hazard assessment is based on data from analogous compounds such as 4-Fluorobenzenesulfonyl chloride and 5-Chloro-2-fluorobenzenesulfonyl chloride. Always perform a risk assessment for your specific experimental conditions.

Primary Hazards:

-

Corrosive: Expected to cause severe skin burns and serious eye damage upon contact.[7]

-

Moisture-Sensitive: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[7]

-

Inhalation Hazard: Inhalation of dust or vapors can cause severe respiratory tract irritation and potential chemical burns.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this reagent.[9][10][11]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety goggles with side shields and a full-face shield.[9][10] | Protects against splashes of the corrosive solid and its reaction products. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9][10] | Prevents direct skin contact with the corrosive material. |

| Skin and Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[10][12] | Protects skin from accidental spills and splashes. |

| Respiratory Protection | Use in a certified chemical fume hood. For situations with potential for aerosolization or inadequate ventilation, a respirator with an appropriate cartridge is necessary. | Minimizes inhalation of harmful dust and vapors. |

Safe Handling and Storage Protocol

The primary challenge in handling this compound is its reactivity with moisture.[13][14] Adherence to anhydrous techniques is critical to maintain the reagent's integrity and ensure safety.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

The storage environment should be inert; commercial suppliers recommend storing under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Keep away from water, bases, amines, and alcohols.[7]

Handling Workflow

The following diagram outlines the essential steps for safely handling this moisture-sensitive and corrosive reagent.

Caption: A logical workflow for the proper handling of moisture-sensitive reagents.

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. For small spills, cover with a dry, inert absorbent material (e.g., sand or vermiculite), and collect into a sealed container for disposal. Avoid adding water.

Application in Drug Development: Synthesis of a Sulfonamide Library

The primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[2] This reaction is a cornerstone of medicinal chemistry for generating novel compounds for biological screening.[15]

Representative Experimental Protocol: Synthesis of N-Benzyl-5-cyano-2-fluorobenzenesulfonamide

This protocol details a standard procedure for the synthesis of a representative sulfonamide.

Step 1: Reaction Setup

-

Oven-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Cool the flask to room temperature under a stream of dry nitrogen.

-

In the flask, dissolve benzylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Reagent Addition

-

In a separate, dry vial, weigh this compound (1.0 equivalent) under an inert atmosphere.

-

Dissolve the sulfonyl chloride in anhydrous DCM.

-

Using a syringe, add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. The dropwise addition helps to control any exotherm.

Step 3: Reaction and Work-up

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Caption: General reaction scheme for sulfonamide synthesis.

Conclusion

This compound is a potent and versatile reagent for drug discovery and development. Its utility, however, is matched by its hazardous properties, particularly its corrosivity and moisture sensitivity. By understanding these risks and implementing the rigorous safety and handling protocols outlined in this guide, researchers can safely and effectively utilize this compound to synthesize novel sulfonamides and advance their research programs.

References

- 1. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oshatrainingschool.com [oshatrainingschool.com]

- 10. trimaco.com [trimaco.com]

- 11. hazmatschool.com [hazmatschool.com]

- 12. sams-solutions.com [sams-solutions.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. benchchem.com [benchchem.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

solubility profile of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in Organic Solvents

Authored by a Senior Application Scientist

Introduction

This compound, a bespoke reagent in modern organic synthesis, holds significant potential in the development of novel pharmaceuticals and agrochemicals. Its utility as a synthetic building block is intrinsically linked to its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for optimizing reaction kinetics, facilitating purification processes, and developing robust, scalable synthetic routes. This guide provides a detailed exploration of the solubility characteristics of this compound, synthesizes predictive insights based on its structural analogues, and presents rigorous, field-proven protocols for its empirical solubility determination.

Physicochemical Properties and Their Influence on Solubility

To logically predict the solubility of this compound, we must first consider its key physicochemical properties.

| Property | Value/Information | Impact on Solubility |

| Molecular Formula | C₇H₃ClFNO₂S[1] | The presence of polar functional groups (cyano, sulfonyl chloride) and a halogen (fluorine) suggests a preference for polar solvents. |

| Molecular Weight | 219.62 g/mol [1] | A moderate molecular weight that does not inherently limit solubility in a wide range of solvents. |

| Appearance | Likely a solid at room temperature | The physical state necessitates dissolution for most synthetic applications. |

| Functional Groups | Sulfonyl chloride (-SO₂Cl), Cyano (-CN), Fluoro (-F) | The highly electrophilic sulfonyl chloride group is prone to reaction with protic solvents. The polar cyano and fluoro groups will influence interactions with polar solvents. |

The solubility of this compound is primarily dictated by the interplay between the polarity of the solvent and the reactivity of the sulfonyl chloride functional group. Similar to other arylsulfonyl chlorides, it is anticipated to exhibit favorable solubility in a range of common organic solvents, while its interaction with protic solvents will be reactive rather than simply solvating.[2][3]

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Expert Insights |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, N,N-Dimethylformamide (DMF) | High | These solvents possess the polarity to effectively solvate the cyano and sulfonyl chloride moieties without the risk of reaction. They are often the solvents of choice for reactions involving sulfonyl chlorides. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are chemically compatible with the sulfonyl chloride group.[3] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The benzene ring of the solute will have favorable π-π stacking interactions with aromatic solvents, leading to moderate solubility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | The significant polarity difference between the solute and these non-polar solvents will result in poor solubility. |

| Ethers | Diethyl Ether, 1,4-Dioxane | Moderate to High | These solvents offer a balance of polarity and are generally unreactive, making them suitable for many applications. |

| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Reactive | Protic solvents will react with the sulfonyl chloride group, leading to hydrolysis to the corresponding sulfonic acid or solvolysis to form sulfonate esters.[2] This is not a true solubility but a chemical transformation. |

Experimental Protocols for Solubility Determination

In the absence of established data, the following protocols are recommended for determining the solubility of this compound. These methods are designed to provide both rapid qualitative assessment and precise quantitative data.

Qualitative Solubility Assessment (Visual Method)

This method provides a swift, preliminary evaluation of solubility in various solvents.

Methodology:

-

Dispense approximately 10-20 mg of this compound into a clean, dry vial.

-

Add 1 mL of the selected anhydrous solvent to the vial.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the resulting mixture against a dark background.

-

Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent dissolution).[2]

Quantitative Solubility Determination (Shake-Flask Gravimetric Method)

The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Methodology:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid.

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass vial or aluminum pan).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is fully evaporated, re-weigh the container with the solid residue.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Final Weight - Initial Weight) / Volume of Supernatant Taken

Visualizing the Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for Solubility Determination of an Organic Compound.

Safety and Handling Considerations

This compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound.[4][5]

-

Corrosivity: It can cause severe skin burns and eye damage.[4][6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: It reacts with water, potentially releasing toxic and corrosive gases such as hydrogen chloride.[5][7] All glassware and solvents used must be scrupulously dried to prevent decomposition of the material.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion